molecular formula C17H17N5OS B14936081 N-(1,3-benzothiazol-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B14936081
M. Wt: 339.4 g/mol
InChI Key: DRGWTMPWEODTHZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrimidinyl-substituted piperidine carboxamide. This structure combines aromatic and aliphatic heterocycles, which are often associated with diverse biological activities, including anticancer, antiviral, and enzyme-modulating properties . The benzothiazole moiety is notable for its prevalence in medicinal chemistry, particularly in compounds targeting cellular proliferation and apoptosis .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C17H17N5OS/c23-15(21-17-20-13-4-1-2-5-14(13)24-17)12-6-10-22(11-7-12)16-18-8-3-9-19-16/h1-5,8-9,12H,6-7,10-11H2,(H,20,21,23)

InChI Key

DRGWTMPWEODTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NC=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Pyrimidine-Containing Thioureas and Herbicidal Activity

Compounds such as N-(4,6-disubstituted pyrimidin-2-yl)-N'-[1-(heteroaryl)methyl-5-methyl-1H-1,2,3-triazol-4-ylcarbonyl]thiourea (Yan et al., 2008) share the pyrimidine scaffold but incorporate thiourea linkages instead of carboxamide bonds. These derivatives exhibit herbicidal activity, with substituents on the pyrimidine ring influencing potency . In contrast, the target compound’s piperidine carboxamide linkage may enhance metabolic stability and binding affinity to eukaryotic targets (e.g., kinases or receptors) rather than plant enzymes .

Feature Target Compound Yan et al. (2008) Thiourea Derivatives
Core Structure Piperidine-4-carboxamide Thiourea
Pyrimidine Position 2-position 2-position (4,6-disubstituted)
Biological Activity Anticandidate (hypothesized) Herbicidal
Key Functional Groups Benzothiazole, pyrimidine Triazole, heteroarylmethyl

Piperidine Carboxamide-Based PROTACs

The PROTAC (Proteolysis-Targeting Chimera) 1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide (Stevens et al.) shares the piperidine-4-carboxamide backbone but integrates a benzimidazole and a protein-degradation-inducing module. Unlike the target compound, this PROTAC leverages the piperidine carboxamide as a linker for bifunctional activity, enabling targeted protein degradation (e.g., BRD4) . The absence of a pyrimidine or benzothiazole group in PROTACs highlights the structural versatility of piperidine carboxamides in diverse therapeutic modalities .

Antiviral Piperidine Carboxamides

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2021 SARS-CoV-2 study) demonstrate the role of piperidine carboxamides in antiviral drug design. These analogs replace the benzothiazole and pyrimidine groups with fluorobenzyl and naphthyl substituents, achieving inhibitory activity against viral proteases .

Benzothiazole Derivatives with Piperazine Linkers

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) () shares the benzothiazole core but uses a piperazine-acetamide linker instead of a pyrimidinyl-piperidine carboxamide. BZ-IV’s anticancer activity is attributed to the benzothiazole’s intercalation with DNA or inhibition of topoisomerases. The target compound’s pyrimidinyl-piperidine group may improve solubility and blood-brain barrier penetration compared to BZ-IV’s acetamide structure .

Key Structural and Functional Insights

  • Benzothiazole vs. Benzimidazole : The benzothiazole group in the target compound may confer stronger π-π interactions with biological targets compared to benzimidazole-based PROTACs .
  • Pyrimidine Positioning : Substitution at the pyrimidine 2-position (as in the target compound) is common in kinase inhibitors, while 4,6-disubstituted pyrimidines are more prevalent in herbicides .
  • Carboxamide vs. Thiourea Linkers : Carboxamide linkages generally exhibit superior hydrolytic stability over thioureas, favoring in vivo longevity .

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